6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione
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Overview
Description
6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione is a chemical compound known for its unique structure and properties. This compound features a benzoxazine ring with a chlorine atom and a trifluoromethyl group attached to the phenyl ring. Its molecular formula is C15H8ClF3NO2, and it is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the reaction of 3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 2-chlorobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the benzoxazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives.
Scientific Research Applications
6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione include:
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. These features confer distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H7ClF3NO3 |
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Molecular Weight |
341.67 g/mol |
IUPAC Name |
6-chloro-3-[3-(trifluoromethyl)phenyl]-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C15H7ClF3NO3/c16-9-4-5-12-11(7-9)13(21)20(14(22)23-12)10-3-1-2-8(6-10)15(17,18)19/h1-7H |
InChI Key |
JUAJPNGAWVSFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)C(F)(F)F |
Origin of Product |
United States |
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